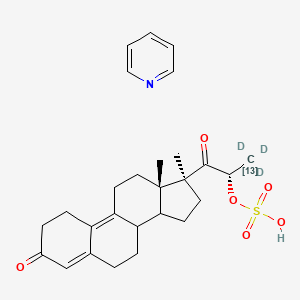
Trimegestone sulfate pyridinium salt-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimegestone sulfate pyridinium salt-13C,d3 is a compound that is labeled with carbon-13 and deuterium. This labeling is used to trace and study the pharmacokinetics and metabolic profiles of the compound. It is primarily used in scientific research and drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimegestone sulfate pyridinium salt-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Trimegestone sulfate pyridinium salt molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to maintain the purity and stability of the isotopes. The production process involves multiple steps, including synthesis, purification, and quality control, to ensure the final product meets the required specifications for research use .
Chemical Reactions Analysis
Types of Reactions
Trimegestone sulfate pyridinium salt-13C,d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may result in reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Trimegestone sulfate pyridinium salt-13C,d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the distribution and metabolism of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Trimegestone sulfate pyridinium salt-13C,d3 involves its interaction with specific molecular targets and pathways. The incorporation of carbon-13 and deuterium allows researchers to trace the compound’s distribution and metabolism in biological systems. This helps in understanding how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Trimegestone sulfate pyridinium salt: The non-labeled version of the compound.
Deuterated compounds: Compounds labeled with deuterium for similar research purposes.
Carbon-13 labeled compounds: Compounds labeled with carbon-13 for tracing and metabolic studies
Uniqueness
Trimegestone sulfate pyridinium salt-13C,d3 is unique due to its dual labeling with both carbon-13 and deuterium.
Properties
Molecular Formula |
C27H35NO6S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
pyridine;[(2S)-1,1,1-trideuterio-3-[(13S,17S)-13,17-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-3-oxo(113C)propan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H30O6S.C5H5N/c1-13(28-29(25,26)27)20(24)22(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-21(19,22)2;1-2-4-6-5-3-1/h12-13,18-19H,4-11H2,1-3H3,(H,25,26,27);1-5H/t13-,18?,19?,21-,22+;/m0./s1/i1+1D3; |
InChI Key |
AEZJHDFRIHVPME-UJXMPKGKSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@@H](C(=O)[C@]1(CCC2[C@@]1(CCC3=C4CCC(=O)C=C4CCC23)C)C)OS(=O)(=O)O.C1=CC=NC=C1 |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)OS(=O)(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


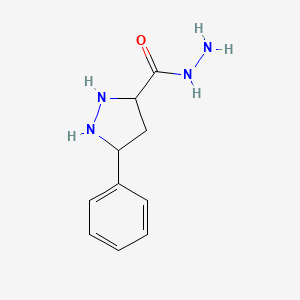
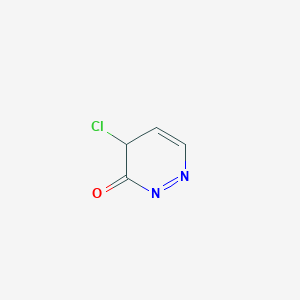
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)
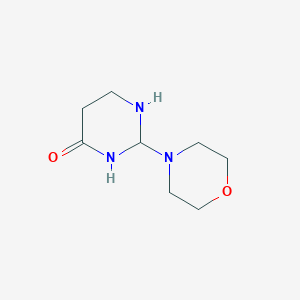

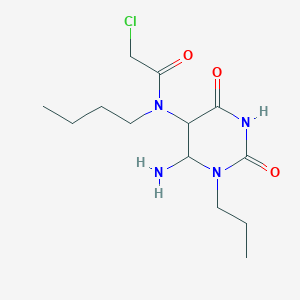
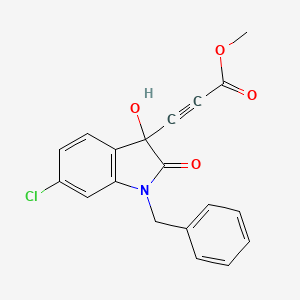
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)

![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)

